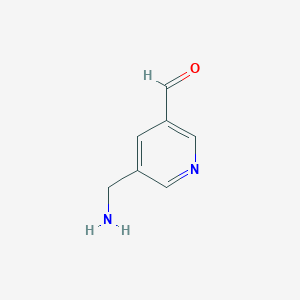

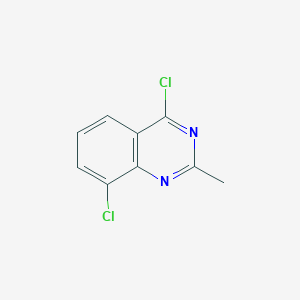

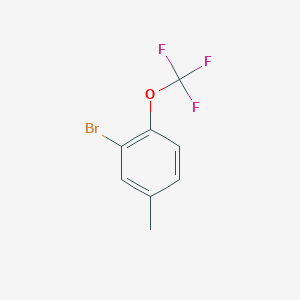

![molecular formula C21H15N3O B3030395 Phenol, 4-[2,2':6',2''-terpyridin]-4'-yl- CAS No. 89972-79-2](/img/structure/B3030395.png)

Phenol, 4-[2,2':6',2''-terpyridin]-4'-yl-

Overview

Description

Phenol, 4-[2,2':6',2''-terpyridin]-4'-yl derivatives are a class of compounds that have been extensively studied due to their interesting chemical properties and potential applications. These compounds are characterized by a terpyridine moiety, which is known for its ability to coordinate with various metal ions, forming complexes with diverse structures and functionalities.

Synthesis Analysis

The synthesis of these compounds often involves multistep reactions, starting with the formation of Schiff bases, which are then further modified to introduce the terpyridine unit. For instance, the synthesis of 2-(2,2':6',2''-terpyridin-4'-yl)phenol was achieved through an improved one-pot method, demonstrating the efficiency of the synthetic approach . Similarly, the preparation of 4'-phenyl-2,2':6',2''-terpyridine involved a convenient preparation method, highlighting the accessibility of these ligands . The Schiff base compounds, such as those synthesized in papers and , are often precursors to more complex terpyridine derivatives.

Molecular Structure Analysis

The molecular structures of these compounds are typically determined using X-ray crystallography. The crystallographic data reveal that the terpyridine ligands can adopt planar configurations, which are crucial for their ability to coordinate with metal ions . The intramolecular hydrogen bonding within some of these compounds, such as in the Schiff base compounds, plays a significant role in stabilizing their molecular conformation .

Chemical Reactions Analysis

The terpyridine moiety in these compounds is reactive towards transition metals, forming a variety of complexes. For example, the coordination chemistry of 4'-phenyl-2,2':6',2''-terpyridine with transition metals like nickel(II) has been explored, resulting in complexes with distorted octahedral structures . The reactivity of these ligands with metals like manganese has also been studied, leading to the formation of mono- and dinuclear complexes .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure and the presence of metal complexes. The photoluminescence properties of the manganese complexes, for example, were found to be weaker than the free ligand, with the dinuclear complex exhibiting stronger luminescence than the mononuclear one . The Schiff base compounds display a trans configuration about the C=N double bond, which can affect their electronic properties and reactivity . Computational studies, such as DFT calculations, have been employed to understand the electronic structure and behavior of these compounds, providing insights into their UV-vis and electrochemical data .

Scientific Research Applications

Functionalized Phenol for Ink-Free Rewriting

The chemical has been utilized in creating a new functionalized phenol derivative, which serves as a reusable pH-test paper. This innovative approach involves a Bronsted acid-base reaction leading to the deprotonation of the compound in mixed solvents. The resulting pH-test paper transitions color from faint yellow to crimson across a pH range of 7 to 14, demonstrating excellent reversibility and reusability for ink-free writing applications (C. Dong, J. Hao, 2019).

Structural Characterization and DFT Calculations

4-[2,2':6',2''-terpyridin]-4'-yl-phenol has been synthesized and extensively characterized, including through X-ray crystallography and computational methods. The molecule is nearly planar, facilitating intermolecular hydrogen bonds and π–π stacking interactions within the crystal structure. Theoretical studies, including time-dependent density functional theory (TD-DFT), have provided insights into the absorption and fluorescence spectra, revealing the intraligand charge transfer character of the low-energy absorption band (César A. Sierra et al., 2018).

Applications in Sensing

Compounds based on 4-[2,2':6',2''-terpyridin]-4'-yl-phenol have been developed as colorimetric and fluorescent sensors for fluoride ions. These sensors demonstrate selective response to fluoride over other anions in organic solvents, attributed to strong intramolecular hydrogen bonding and an excited-state intramolecular proton transfer (ESIPT) emission quenching process (Qian‐Yong Cao et al., 2014).

Electronic and Optical Materials

The molecule has been studied for its role in electronic transport and nonlinear optical (NLO) properties. Through a combination of experimental and computational analyses, a derivative known as TAP demonstrated potential as an NLO active material and electron transport molecule, with significant first-order hyperpolarizability and a notable energy gap suggesting its utility in electronic applications (V. Kannan et al., 2018).

Mechanism of Action

- The primary targets of this compound are not explicitly mentioned in the literature. However, we can infer that it interacts with cellular components related to mitophagy, a selective autophagic process involved in degrading dysfunctional mitochondria .

- Specifically, it disrupts mitophagy-related protein expression, affects mitochondrial membrane potential, elevates calcium ion concentration ([Ca2+]), increases reactive oxygen species (ROS) levels, promotes mitochondrial DNA damage, and reduces adenosine triphosphate (ATP) and mitochondrial respiratory chain levels .

Target of Action

Mode of Action

properties

IUPAC Name |

4-(2,6-dipyridin-2-ylpyridin-4-yl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15N3O/c25-17-9-7-15(8-10-17)16-13-20(18-5-1-3-11-22-18)24-21(14-16)19-6-2-4-12-23-19/h1-14,25H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVGFLLZPRCSFIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=CC(=CC(=N2)C3=CC=CC=N3)C4=CC=C(C=C4)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20463895 | |

| Record name | Phenol, 4-[2,2':6',2''-terpyridin]-4'-yl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20463895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

89972-79-2 | |

| Record name | Phenol, 4-[2,2':6',2''-terpyridin]-4'-yl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20463895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Red-CLA [Chemiluminescence Reagent]](/img/structure/B3030312.png)

![5,5,8,8-Tetramethyl-3-(6-(6-(5,5,8,8-tetramethyl-5,6,7,8-tetrahydrobenzo[e][1,2,4]triazin-3-yl)pyridin-2-yl)pyridin-2-yl)-5,6,7,8-tetrahydrobenzo[e][1,2,4]triazine](/img/structure/B3030313.png)

![Benzyl N-[2-(3-bromophenyl)propan-2-yl]carbamate](/img/structure/B3030317.png)

![6-Bromo-8-(methylthio)imidazo[1,2-A]pyrazine](/img/structure/B3030320.png)